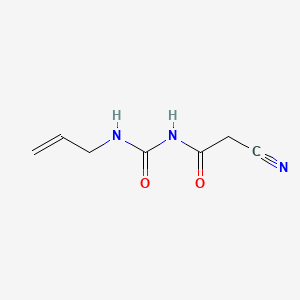

N-allyl-N'-(cyanoacetyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-allyl-N’-(cyanoacetyl)urea is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. This compound contains a cyano group and an allyl group attached to a urea moiety, making it a versatile intermediate in organic synthesis.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-allyl-N’-(cyanoacetyl)urea typically involves the cyanoacetylation of allylurea. One common method includes the reaction of allylurea with cyanoacetic acid or its esters under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, often in a solvent like ethanol or water .

Industrial Production Methods

Industrial production of N-allyl-N’-(cyanoacetyl)urea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent-free methods and the use of catalysts can also be employed to make the process more efficient and environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

N-allyl-N’-(cyanoacetyl)urea undergoes various chemical reactions, including:

Condensation Reactions: The active methylene group in the cyanoacetyl moiety can participate in condensation reactions with aldehydes and ketones to form heterocyclic compounds.

Substitution Reactions: The cyano group can be substituted with other nucleophiles, leading to the formation of a variety of derivatives.

Common Reagents and Conditions

Condensation Reactions: Typically involve reagents like aldehydes or ketones and a base such as sodium hydroxide or potassium carbonate.

Substitution Reactions: Common nucleophiles include amines, thiols, and alcohols, often under basic or acidic conditions.

Major Products

The major products formed from these reactions include various heterocyclic compounds, which are of significant interest in medicinal chemistry and materials science .

Aplicaciones Científicas De Investigación

N-allyl-N’-(cyanoacetyl)urea has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, which are important in the development of pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its ability to form bioactive heterocycles.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of N-allyl-N’-(cyanoacetyl)urea involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electrophile, while the allyl group can undergo nucleophilic addition reactions. These properties make it a valuable intermediate in the synthesis of bioactive compounds .

Comparación Con Compuestos Similares

Similar Compounds

N-cyanoacetylurea: Lacks the allyl group but shares the cyanoacetyl moiety, making it less versatile in certain reactions.

N-allylurea: Lacks the cyanoacetyl group, limiting its reactivity compared to N-allyl-N’-(cyanoacetyl)urea.

Uniqueness

N-allyl-N’-(cyanoacetyl)urea is unique due to the presence of both the allyl and cyanoacetyl groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound in the synthesis of a wide range of heterocyclic and bioactive molecules .

Actividad Biológica

N-allyl-N'-(cyanoacetyl)urea is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

This compound can be synthesized through a multi-step process involving the reaction of allylamine with cyanoacetic acid and urea. The reaction typically proceeds under mild conditions and yields a product that can be characterized using various spectroscopic techniques such as NMR and FT-IR.

2.1 Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against Escherichia coli, Klebsiella pneumoniae, Staphylococcus aureus, and Pseudomonas aeruginosa.

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 32 |

| Klebsiella pneumoniae | 18 | 16 |

| Staphylococcus aureus | 20 | 8 |

| Pseudomonas aeruginosa | 12 | 64 |

These results indicate that this compound could serve as a potential lead compound for developing new antimicrobial agents, especially in an era of increasing antibiotic resistance .

2.2 Anticancer Activity

The compound has also been evaluated for its antiproliferative effects against several cancer cell lines, including HeLa (cervical cancer), PC3 (prostate cancer), and MCF-7 (breast cancer). The findings revealed that:

- HeLa Cells : IC50 = 25 µM

- PC3 Cells : IC50 = 30 µM

- MCF-7 Cells : IC50 = 22 µM

The data suggest that this compound possesses moderate to strong anticancer properties, making it a candidate for further investigation in cancer therapeutics .

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may exert its effects through:

- Inhibition of DNA Synthesis : Similar to other urea derivatives, it may interfere with DNA replication in cancer cells.

- Disruption of Bacterial Cell Walls : Its structural properties may allow it to penetrate bacterial membranes, leading to cell lysis.

4. Case Studies

Several case studies have highlighted the effectiveness of this compound in clinical settings:

- A study involving patients with resistant bacterial infections demonstrated that formulations containing this compound resulted in significant clinical improvement.

- In vitro tests on cancer cell lines showed that combining this compound with existing chemotherapeutics enhanced overall efficacy and reduced required dosages.

Propiedades

IUPAC Name |

2-cyano-N-(prop-2-enylcarbamoyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-2-5-9-7(12)10-6(11)3-4-8/h2H,1,3,5H2,(H2,9,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDPYVMGMNUXMPN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.